

M867 preclinical studies overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M867

Cat. No.: B12384905

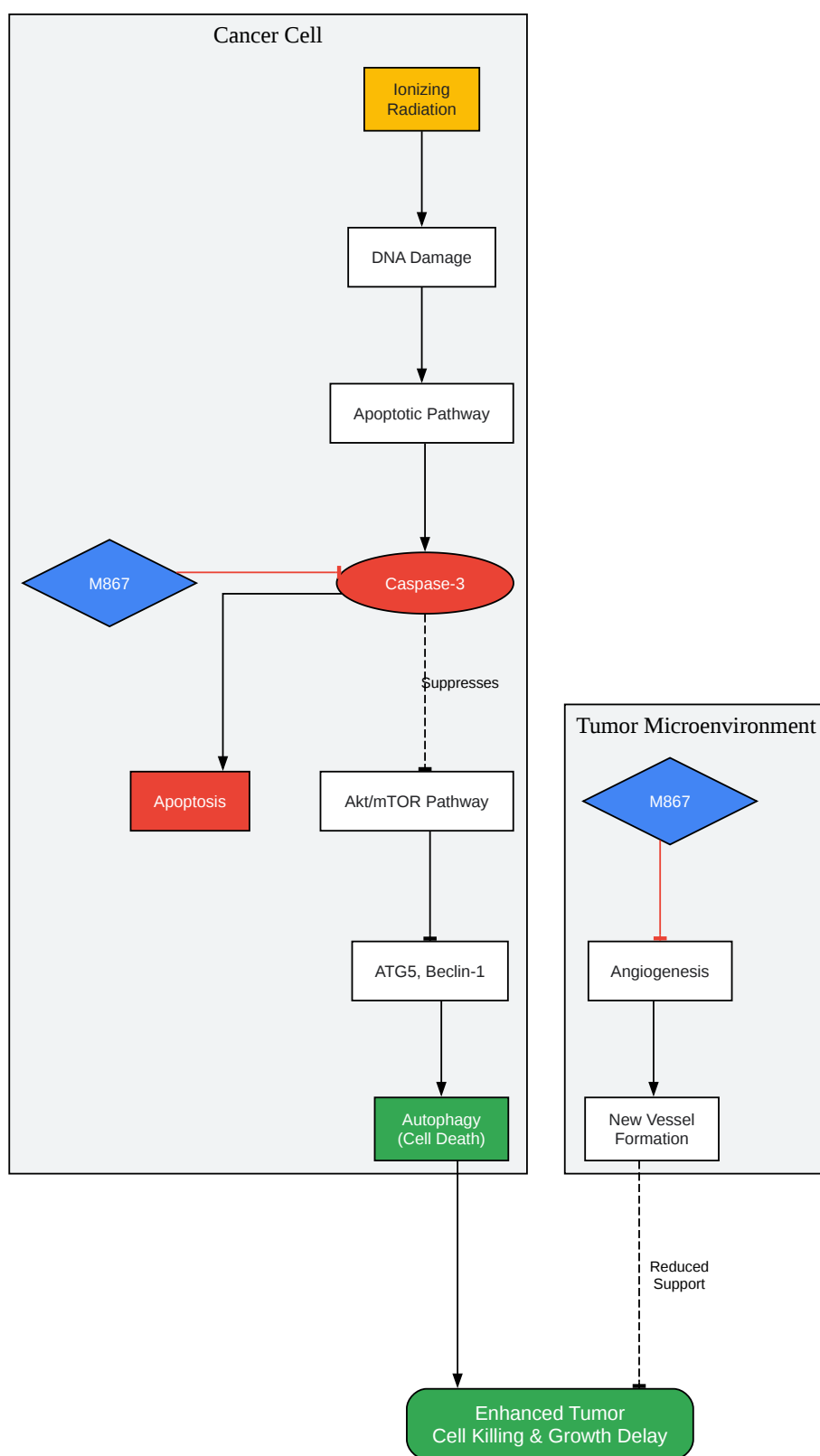
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An in-depth analysis of preclinical studies reveals **M867** as a potent and reversible inhibitor of caspase-3, demonstrating significant potential as a radiosensitizer in non-small cell lung cancer (NSCLC) models.[1][2][3] By selectively targeting caspase-3, **M867** paradoxically enhances the cytotoxic effects of ionizing radiation by shifting the mode of cell death from apoptosis to autophagy, while also impacting the tumor microenvironment.[2]

Mechanism of Action

M867 is a potent, selective, and reversible non-peptide inhibitor of caspase-3 with an IC₅₀ of 0.1 nM.[2] It is less potent against caspase-7, with an IC₅₀ of 36 nM.[2] In the context of radiotherapy, **M867** inhibits radiation-induced, caspase-3-mediated apoptosis.[2][4] This inhibition, however, does not lead to radioresistance. Instead, it enhances the killing of cancer cells by promoting an alternative cell death pathway, namely autophagy.[2] This shift is evidenced by the upregulation of autophagic markers like LC3-I/II and the dependence of radiosensitization on key autophagy proteins such as ATG5 and Beclin-1.[2] Furthermore, this process appears to be regulated by the suppression of the Akt/mTOR signaling pathway.[2]

Beyond its direct effects on tumor cells, **M867** also exhibits anti-angiogenic properties. It reduces tumor vasculature and inhibits the formation of endothelial tubules, which likely contributes to the observed tumor growth delay in combination with radiation.[2]



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Caption: **M867** inhibits Caspase-3, shifting cell death from apoptosis to autophagy and reducing angiogenesis.

Efficacy Data

In Vitro Studies

M867 demonstrated a significant ability to enhance the radiosensitivity of H460 human lung cancer cells. In clonogenic survival assays, a 10 nM concentration of **M867** resulted in the greatest enhancement of radiosensitivity.[2] The compound also effectively inhibited apoptosis, with an IC50 of 80 nM for blocking Annexin V binding.[2][5] In endothelial cell models (HUVECs), **M867** alone reduced tubule formation and significantly enhanced the anti-angiogenic effects of radiation.[2]

Parameter	Cell Line	Condition	Value	Reference
Caspase-3 Inhibition	-	Enzymatic Assay	IC50 = 0.1 nM	[2]
Caspase-7 Inhibition	-	Enzymatic Assay	IC50 = 36 nM	[2]
Radiosensitization	H460	10 nM M867 + Radiation	DER = 1.27	[2][3][6]
Apoptosis Inhibition	H460	Annexin-V Assay	IC50 = 80 nM	[2][5]
Endothelial Tubule Formation	HUVEC	Control (No Treatment)	13 tubules/field	[2][6]
M867 (5 nM)	9 tubules/field	[2][6]		
Radiation (3 Gy)	5.7 tubules/field	[2][6]		
M867 (5 nM) + Radiation (3 Gy)	1.7 tubules/field	[2][6]		

DER: Dose Enhancement Ratio

In Vivo Studies

In a mouse xenograft model using H460 cells, the combination of **M867** and radiation led to a significant delay in tumor growth compared to radiation alone.^{[2][3][6]} This effect was accompanied by a marked reduction in tumor cell proliferation and vascular density within the tumor.^{[2][6]} Importantly, studies in an orthotopic lung cancer model suggest that while **M867** enhances tumor radiosensitivity, it may also have a radioprotective effect on normal lung tissue by inhibiting radiation-induced inflammation and apoptosis.^[4]

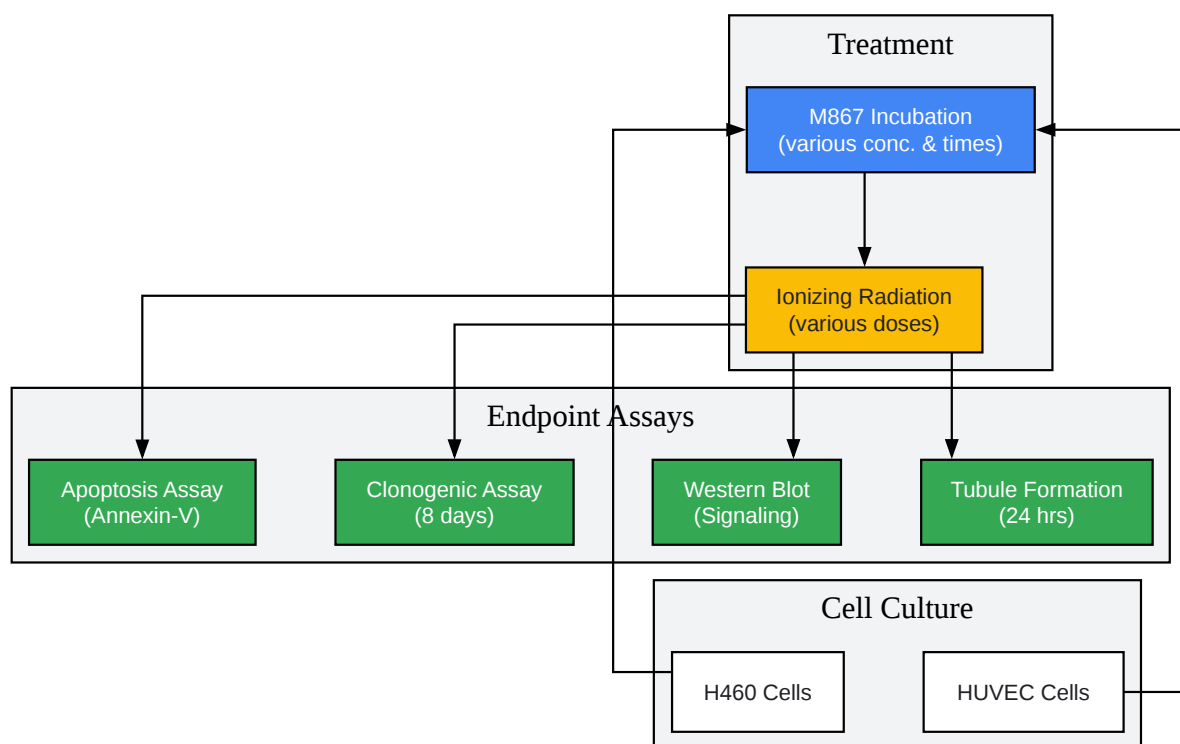
Parameter	Model	Treatment Group	Result	Reference
Tumor Growth Delay	H460 Xenograft	Radiation Alone	20 days to reach 2 cm ³	[2] [6]
(Subcutaneous)	M867 + Radiation	26 days to reach 2 cm ³	[2] [6]	
Tumor Proliferation	H460 Xenograft	Control	92% Ki67-positive cells	[2] [6]
(Subcutaneous)	Radiation Alone	33% Ki67-positive cells	[2] [6]	
M867 + Radiation	15% Ki67-positive cells	[2] [6]		
Apoptosis in Tumor	H460 Xenograft	Radiation Alone	15% TUNEL-positive cells	[2] [6]
(Subcutaneous)	M867 + Radiation	4.5% TUNEL-positive cells	[2] [6]	
Vascular Density	H460 Xenograft	Control	6 vessels/field	[2] [6]
(Subcutaneous)	Radiation Alone	2.3 vessels/field	[2] [6]	
M867 + Radiation	1.3 vessels/field	[2] [6]		
Tumor Growth Inhibition	H460-Luc2	Control	180-fold increase in BLI	[4]
(Orthotopic)	M867 Alone	100-fold increase in BLI	[4]	
RT Alone	30-fold increase in BLI	[4]		
M867 + RT	12-fold increase in BLI	[4]		

BLI: Bioluminescence Imaging

Experimental Protocols

Key In Vitro Assays

- Clonogenic Survival Assay: H460 NSCLC cells were treated with **M867** (1.4 to 10 nM) for 24 hours, followed by ionizing radiation. Colonies were stained and counted after 8 days to determine the dose enhancement ratio.[\[2\]](#)[\[6\]](#)
- Annexin-V Apoptosis Assay: H460 cells were pre-treated with 100 nM **M867** for 2 hours and then irradiated with doses from 5 to 20 Gy. Apoptotic cells were quantified using an Annexin-V assay.[\[2\]](#)[\[6\]](#)
- Endothelial Tubule Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with 5 nM **M867** and immediately irradiated with 3 Gy. Six hours later, cells were replated on Matrigel-coated plates. After 24 hours, the formation of capillary-like tubular structures was assessed by microscopy.[\[2\]](#)[\[6\]](#)
- Western Blotting: To investigate signaling pathways, protein lysates from treated cells (e.g., WT and Caspase 3/7 DKO MEFs) were analyzed for levels of phospho-Akt, phospho-S6, and LC3-I/II.[\[2\]](#)[\[6\]](#)



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Caption: General workflow for in vitro testing of **M867** in combination with radiation.

Key In Vivo Models

- Subcutaneous Xenograft Model: H460 lung cancer cells were injected subcutaneously into athymic nude mice. Once tumors reached an average volume of 0.25 cm³, mice were treated with **M867** (2 mg/kg, i.p. daily for 7 days) and/or radiation (2 Gy daily for 5 consecutive days). Tumor growth was measured regularly to determine growth delay.[2][6]
- Orthotopic Lung Cancer Model: H460-Luc2 cells, which express luciferase, were implanted into the lungs of mice. Tumor growth was monitored using bioluminescence imaging. This model was also used to assess the effects of treatment on normal lung tissue.[4]
- Immunohistochemistry (IHC): Tumors and lung tissues were excised, fixed, and sectioned. Staining was performed for Ki67 (proliferation), TUNEL (apoptosis), von Willebrand Factor

(vWF, vascular density), and phospho-Smad2/3 (inflammation/injury marker).[2][4]

Conclusion

Preclinical data strongly support the continued investigation of **M867** as a novel radiosensitizing agent. Its unique mechanism of inhibiting apoptosis to promote autophagic cell death, combined with its anti-angiogenic effects, presents a promising strategy to enhance the efficacy of radiotherapy in lung cancer.[2][3] Furthermore, its potential to protect normal lung tissue from radiation-induced injury could significantly improve the therapeutic ratio of cancer treatment.[4] Clinical trials are warranted to validate these promising preclinical findings in patients with locally advanced lung cancer.[2][3][6]

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- To cite this document: BenchChem. [M867 preclinical studies overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384905#m867-preclinical-studies-overview]

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